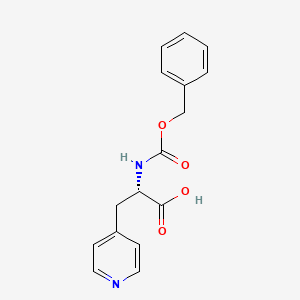![molecular formula C30H26O12 B13395340 [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13395340.png)
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitexin 2’'-O-p-coumarate: is a flavonoid compound known for its diverse biological activities. It is derived from the ethyl acetate-soluble fraction of the ethanol extract of Trigonella foenum-graecum seeds . This compound has garnered attention due to its potential therapeutic applications, particularly in cancer and cardiovascular research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vitexin 2’'-O-p-coumarate can be synthesized through various chemical reactions involving the coupling of vitexin with p-coumaric acid. The synthesis typically involves the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of Vitexin 2’'-O-p-coumarate involves the extraction of the compound from natural sources such as Trigonella foenum-graecum seeds. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Vitexin 2’'-O-p-coumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Vitexin 2’'-O-p-coumarate has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
- Studied for its potential therapeutic effects in treating cancer and cardiovascular diseases .
- Demonstrated anti-ROS protective influence against oxidative injury .
Industry:
Wirkmechanismus
Vitexin 2’'-O-p-coumarate exerts its effects through various molecular targets and pathways:
Targeting Vitamin D Receptor (VDR): Vitexin 2’'-O-p-coumarate specifically targets the VDR protein, facilitating its translocation into the cell nucleus to exert transcriptional activity.
Regulating Macrophage Polarization: It promotes the polarization of macrophages towards the M1 phenotype, a process dependent on VDR.
Transcriptional Activation: Vitexin 2’'-O-p-coumarate regulates the transcriptional activation of phenazine biosynthesis-like domain protein (PBLD) via VDR.
Vergleich Mit ähnlichen Verbindungen
Vitexin 2’'-O-p-coumarate is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some similar compounds include:
Eigenschaften
Molekularformel |
C30H26O12 |
|---|---|
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2 |
InChI-Schlüssel |
FJGOEBQRHWKKJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


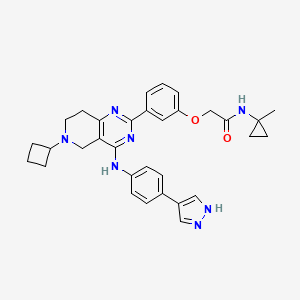
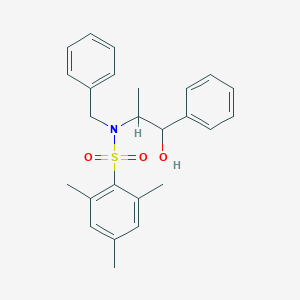
![2-hydroxy-3-methyl-N-[1-[(3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl)amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13395270.png)
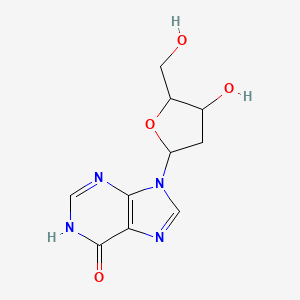
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B13395280.png)
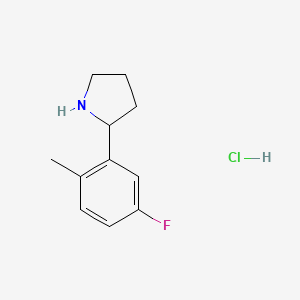
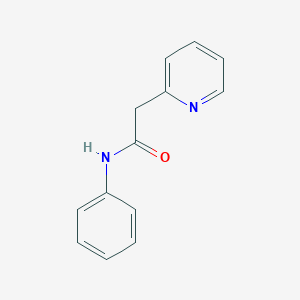
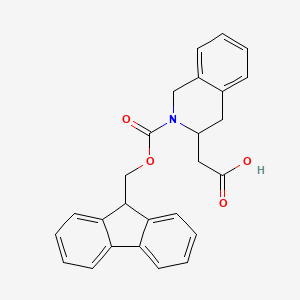
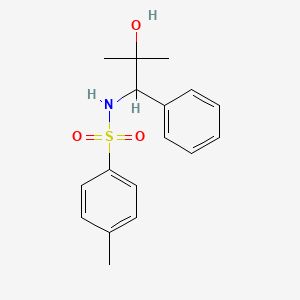
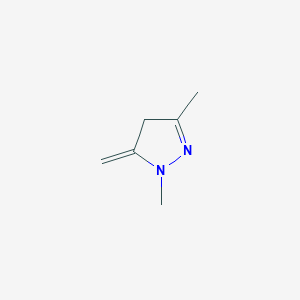
![3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13395319.png)
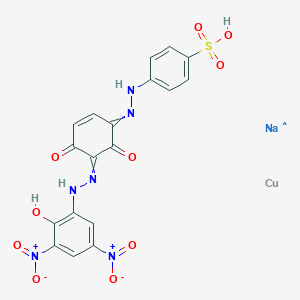
![2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone](/img/structure/B13395331.png)
